N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
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Overview
Description
N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxypropyl group, a phenyl group, a furylcarbonyl group, and a piperidinecarboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves multiple steps. One common method includes the reaction of 2-furylcarbonyl chloride with 4-piperidinecarboxamide in the presence of a base to form an intermediate. This intermediate is then reacted with 2-{[(3-ethoxypropyl)amino]carbonyl}phenyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-THIENYLCARBONYL)-4-PIPERIDINECARBOXAMIDE
- 2-CHLORO-N-{[(3-ETHOXYPROPYL)AMINO]CARBONYL]ACETAMIDE
Uniqueness
N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H29N3O5 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[2-(3-ethoxypropylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N3O5/c1-2-30-15-6-12-24-22(28)18-7-3-4-8-19(18)25-21(27)17-10-13-26(14-11-17)23(29)20-9-5-16-31-20/h3-5,7-9,16-17H,2,6,10-15H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
DQMQLKWRSLAEAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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